molecular formula C13H13ClFN B3164708 c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride CAS No. 893649-06-4

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride

Cat. No.: B3164708
CAS No.: 893649-06-4
M. Wt: 237.7 g/mol
InChI Key: MALJWFXWGPSSTO-UHFFFAOYSA-N
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Description

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorobiphenyl moiety and a methylamine group, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride typically involves the following steps:

  • Biphenyl Derivative Formation: The starting material, biphenyl, undergoes halogenation to introduce the fluorine atom at the 3' position.

  • Amination: The fluorobiphenyl derivative is then subjected to amination to introduce the methylamine group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield biphenylquinones and other oxo derivatives.

  • Reduction Products: Reduction can produce amines and other reduced forms.

  • Substitution Products: Substitution reactions can lead to the formation of various functionalized biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to investigate biological pathways and interactions with biomolecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobiphenyl moiety may interact with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Biphenyl-4-yl)methylamine hydrochloride: Similar to the compound but lacks the fluorine atom.

  • 3'-Fluorobiphenyl-4-yl)methylamine: Similar structure but without the hydrochloride group.

  • Fluorobiphenyl derivatives: Other fluorinated biphenyl compounds with different substituents.

Uniqueness: c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride stands out due to the presence of both the fluorine atom and the hydrochloride group, which can influence its chemical and biological properties. This combination of features makes it distinct from other similar compounds.

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Properties

IUPAC Name

[4-(3-fluorophenyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALJWFXWGPSSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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